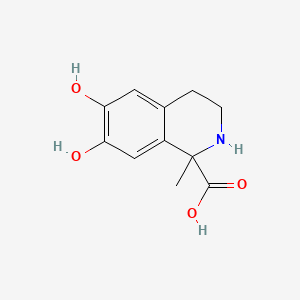

Salsolinol-1-carboxylic acid

Übersicht

Beschreibung

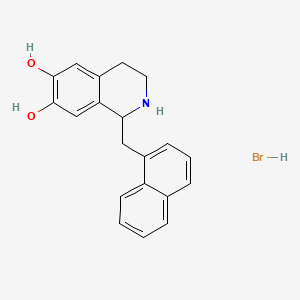

Salsolinol-1-carboxylic acid is an endogenous alkaloid found in the central nervous system . It has the molecular formula C11H13NO4 and a molecular weight of 223.22 g/mol .

Synthesis Analysis

This compound can be formed in the mammalian brain by the nonenzymatic Pictet–Spengler condensation of dopamine with acetaldehyde or pyruvic acid to produce ®-salsolinol or ®-salsolinol 1-carboxylic acid . Both ®- and (S)-salsolinol can also be formed non-enzymatically by the Pictet–Spengler reaction of dopamine with acetaldehyde .

Molecular Structure Analysis

The IUPAC name of this compound is 6,7-dihydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid . The InChI and Canonical SMILES are also provided in the PubChem database .

Wissenschaftliche Forschungsanwendungen

Cardioprotective Effects

- Salsolinol and Chronic Heart Failure : Salsolinol demonstrated therapeutic effects in doxorubicin-induced chronic heart failure in rats. It improved mitochondrial function in H9c2 cardiomyocytes, suggesting its potential as a therapy for heart failure (Wen et al., 2019).

Neurological Implications

- Monoamine Oxidase Inhibitors : Salsolinol derivatives act as endogenous monoamine oxidase inhibitors in the human brain. These derivatives have implications for the function of dopamine neurons under physiological and pathological conditions, including Parkinson's disease (Naoi et al., 2004).

- Neurotoxicity and Neuroprotection : Salsolinol's role in neurodegeneration, particularly in the context of Parkinson's disease, has been studied. It induces oxidative modification of neurofilament-L, but compounds like carnosine can counteract this effect (Kang, 2012).

- Biosynthesis and Role in Parkinson's Disease : The biosynthesis of salsolinol, its distribution, and its effects on dopaminergic neurons in Parkinson's disease have been extensively studied (Voon et al., 2020).

Enzymatic Activity and Chemical Characterization

- Enzymatic Condensation : Salsolinol synthase, an enzyme in rat brains,catalyzes the condensation of dopamine and acetaldehyde, indicating a natural existence of this enzyme in human and rat brains. This discovery is crucial for understanding salsolinol's role in neurological conditions (Chen et al., 2011).

Oxidative Stress and DNA Damage

- Oxidative Stress in Cells : Salsolinol, especially in the presence of copper, can induce oxidative stress and DNA damage in cells, suggesting a possible link to neurodegenerative diseases like Parkinson's disease (Kim et al., 2001).

- Modification of Human Proteins : Salsolinol can modify human proteins like ceruloplasmin through oxidative mechanisms, possibly impacting copper transport and contributing to neurodegenerative disorders (Kim et al., 2016).

Hormonal Effects

- Prolactin Release : Salsolinol has been identified as an endogenous agent that induces prolactin release, highlighting its potential role in neuro-hormonal regulation (Székács et al., 2007).

- Oxytocin Expression and Release : Research on lactating sheep showed that salsolinol up-regulates oxytocin expression and release, indicating its significance in lactation and potentially in other neuroendocrine functions (Górski et al., 2016).

Chromatographic Analysis

- Enantiomer Resolution : Salsolinol and its derivatives, including 1-carboxysalsolinol, have been analyzed using chromatographic techniques to understand their chemical properties and interactions (McMurtrey et al., 2000).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Salsolinol-1-carboxylic acid is an endogenous alkaloid that is primarily involved in the function of dopaminergic neurons in the central nervous system . It is a derivative of salsolinol, a tetrahydroisoquinoline, which has been linked to various physiological and pathophysiological roles, particularly in relation to Parkinson’s disease and alcohol addiction .

Mode of Action

It is known that it is formed through the reaction of dopamine with acetaldehyde or pyruvic acid, catalyzed by ®-salsolinol synthase . This reaction results in the formation of ®-salsolinol or ®-salsolinol 1-carboxylic acid .

Biochemical Pathways

This compound is involved in the metabolism of dopamine, a key neurotransmitter in the brain. It is formed through the non-enzymatic condensation of dopamine with acetaldehyde, yielding a racemic mixture of enantiomers . The compound is also thought to be involved in the regulation of reactive oxygen species levels in cells .

Pharmacokinetics

It is known that salsolinol, the parent compound, can cross the blood-brain barrier , suggesting that this compound may also have this ability.

Result of Action

This compound is thought to have a dual role in the body, with both neurotoxic and neuroprotective effects . It has been found to decrease significantly the reactive oxygen species level in SH-SY5Y cells treated by 500 μM H2O2 and the caspase activity induced by 300 μM of H2O2 or 100 μM of 6-hydroxydopamine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of acetaldehyde, a product of alcohol metabolism, can increase the production of this compound . Additionally, the compound’s neurotoxic or neuroprotective effects may be influenced by factors such as oxidative stress .

Eigenschaften

IUPAC Name |

6,7-dihydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(10(15)16)7-5-9(14)8(13)4-6(7)2-3-12-11/h4-5,12-14H,2-3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGLVMDBZZZXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2CCN1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401150915 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57256-34-5 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57256-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Carboxysalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057256345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57256-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential behavioral effects of Salsolinol-1-carboxylic acid metabolism?

A: Research suggests that the oxidation of this compound in the body leads to the formation of several metabolites, notably 3,4-dihydro-1-methyl-6,7-isoquinolinediol and 3,4-dihydro-1-methyl-5,7-dihydroxyisoquinolin-6-one. In vivo studies have shown that these metabolites exhibit behavioral toxicity when introduced into the brains of mice. [] This suggests a potential link between this compound metabolism and neurological effects. Further research is needed to fully understand the implications of these findings. []

Q2: How is this compound metabolized in the body?

A: Electrochemical studies demonstrate that this compound readily undergoes a two-electron, two-proton oxidation process at physiological pH (7.0) to form 1,2,3,4-tetrahydro-1-methyl-1-carboxy-6,7-isoquinolinedione. [] This intermediate is unstable and quickly decarboxylates, primarily yielding the quinone methide tautomer of 3,4-dihydro-1-methyl-6,7-isoquinolinediol. This metabolite can be further oxidized, ultimately leading to the formation of various compounds, including 3,4-dihydro-1-methyl-5,7-dihydroxyisoquinolin-6-one, 3,4-dihydro-1-methyl-5-hydroxyisoquinoline-6,7-dione, and 1-methyl-6,7-isoquinolinediol. []

Q3: Why is the O-methylation pattern of this compound significant?

A: Unlike dopamine, which preferentially undergoes m-O-methylation by catechol-O-methyltransferase (COMT) in the brain, this compound predominantly undergoes 7-O-methylation. [] This means that methylation primarily occurs on the hydroxyl group originally belonging to the para position of the dopamine moiety. This unique selectivity suggests that the structural features of this compound influence the binding and catalytic activity of COMT in vivo. []

Q4: Is there a way to synthesize this compound enantioselectively?

A: Yes, a method has been developed to synthesize (−)-(R)-salsolinol-1-carboxylic acid enantioselectively. [, ] This method utilizes a Pictet-Spengler condensation reaction between dopamine and (+)-menthyl pyruvate. The resulting diastereomeric mixture of menthyl salsolinol-1-carboxylate is then separated, and the desired diastereomer is isolated by recrystallization. Hydrolysis of the purified menthyl ester yields the desired (−)-(R)-salsolinol-1-carboxylic acid enantiomer. [, ]

Q5: What is the significance of studying this compound in relation to alcoholism?

A: this compound is considered an endogenous alkaloid in the central nervous system, and its levels have been found to increase after ethanol consumption. [] The discovery that its metabolites exhibit behavioral toxicity in mice raises questions about its potential role in the neurodegenerative, behavioral, and addictive consequences associated with chronic alcoholism. [] Further research is crucial to elucidate the potential connections between this compound, its metabolism, and the effects of chronic alcohol consumption.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2,2-Bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol](/img/structure/B1662164.png)